molecular formula C11H13NO3 B12897814 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol CAS No. 61184-71-2

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydro-1,2-oxazol-5-ol

Katalognummer: B12897814
CAS-Nummer: 61184-71-2
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: GQAGXQXULADPQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the isoxazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methoxyphenylhydrazine with an α,β-unsaturated carbonyl compound in the presence of a base can lead to the formation of the desired isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

5-(4-Methoxyphenyl)-4-methyl-4,5-dihydroisoxazol-5-ol is unique due to its specific structural features, such as the presence of the isoxazole ring and the methoxyphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

61184-71-2

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-4-methyl-4H-1,2-oxazol-5-ol

InChI

InChI=1S/C11H13NO3/c1-8-7-12-15-11(8,13)9-3-5-10(14-2)6-4-9/h3-8,13H,1-2H3

InChI-Schlüssel

GQAGXQXULADPQH-UHFFFAOYSA-N

Kanonische SMILES

CC1C=NOC1(C2=CC=C(C=C2)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.